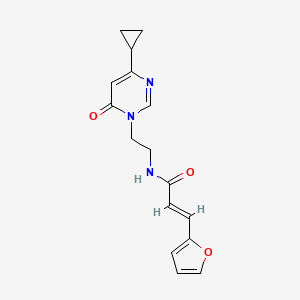

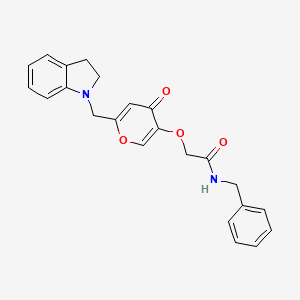

![molecular formula C30H29NO9 B2835856 methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol CAS No. 1351615-08-1](/img/structure/B2835856.png)

methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol” is a complex organic molecule. It contains a benzodioxin group, which is a type of organic compound that is part of the heterocyclic compounds family . This molecule has shown significant antibacterial activity against B. subtilis and E. coli .

Synthesis Analysis

The synthesis of this compound involves several steps. One study mentions the substitution of an iso-propyl group on the nitrogen atom in this molecule, confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH 3 -1″ and CH 3 -3″) . Another study mentions the use of reagents and conditions such as 10% Na 2 CO 3 /distilled water/stirring/4 hours; DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxin group attached to a chromeno[8,7-e][1,3]oxazin group, further attached to a benzoate group. The benzodioxin group is a type of organic compound that is part of the heterocyclic compounds family . The exact 3D structure of this compound is not available in the search results.科学的研究の応用

Synthesis and Antibacterial Activity

- A study by Khalil et al. (2009) utilized a key intermediate similar in structure to the compound for synthesizing various derivatives, which were then evaluated as antibacterial agents. This highlights the potential use of such compounds in developing new antibacterial drugs (Khalil, Berghot, & Gouda, 2009).

Anticancer Applications

- Ghani et al. (2022) designed and synthesized a series of chromeno[4,3-b]pyridine derivatives, including compounds structurally related to the query. These were assessed for their anticancer activities, particularly against breast cancer, underscoring the role of such compounds in cancer therapy (Ghani, Elmorsy, & Ibrahim, 2022).

Flavonoid-Containing Derivatives

- Bondarenko et al. (2012) discussed the preparation of new derivatives incorporating an oxazine ring to benzopyran cores. The study illustrates the chemical diversity and potential bioactivity of compounds bearing structural similarities to the specified chemical (Bondarenko, Frasinyuk, Galaev, & Vinogradova, 2012).

Ionic Liquid-Promoted Synthesis

- Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives using an environmentally friendly ionic liquid-promoted method. These compounds were evaluated for antimicrobial activity, showcasing the utility of such chemical frameworks in developing antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Docking and ADME Studies

- Nesaragi et al. (2021) synthesized coumarin-benzoxazole clubbed 1,2,3-triazoles and evaluated them for antimicrobial activity. Molecular docking and in silico ADME studies were conducted to understand the interaction with biological targets and predict pharmacokinetic properties, indicating the significance of such compounds in drug discovery (Nesaragi, Kamble, Bayannavar, Metre, Kariduraganavar, Margankop, Joshi, & Kumbar, 2021).

将来の方向性

The future directions for research on this compound could include further exploration of its antibacterial properties , as well as its potential uses in other applications. Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential use in various fields.

特性

IUPAC Name |

methyl 4-[[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-3-yl]oxy]benzoate;propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO8.C3H8O/c1-31-27(30)16-2-5-18(6-3-16)36-24-14-34-26-19(25(24)29)7-9-21-20(26)13-28(15-35-21)17-4-8-22-23(12-17)33-11-10-32-22;1-3(2)4/h2-6,8,12,14,19-21,26H,7,9-11,13,15H2,1H3;3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFOTWAGUMMUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.COC(=O)C1=CC=C(C=C1)OC2=COC3C(C2=O)CCC4C3CN(CO4)C5=CC6=C(C=C5)OCCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

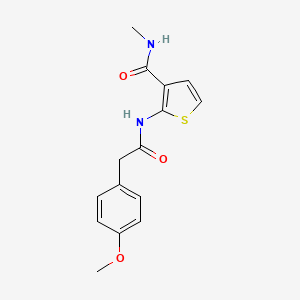

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)

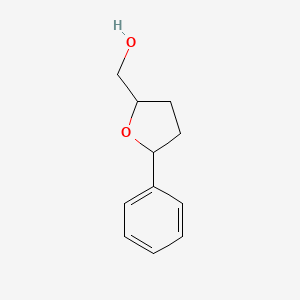

![N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2835775.png)

![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)

![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)

![4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2835790.png)

![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)